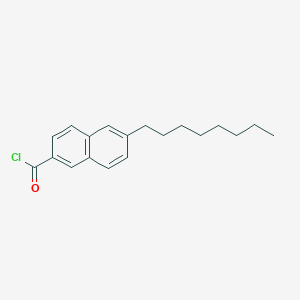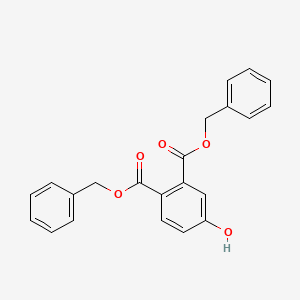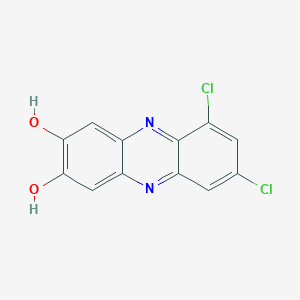
6,8-Dichloro-5,10-dihydrophenazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-5,10-dihydrophenazine-2,3-dione is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry . This particular compound is characterized by the presence of two chlorine atoms and a dihydrophenazine core, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 6,8-Dichloro-5,10-dihydrophenazine-2,3-dione, typically involves several methods. Common approaches include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . These methods often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods: Industrial production of phenazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as oxidative cyclization of 1,2-diaminobenzene or diphenylamines and Pd-catalyzed N-arylation are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Dichloro-5,10-dihydrophenazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different functional groups into the phenazine core .
Applications De Recherche Scientifique
6,8-Dichloro-5,10-dihydrophenazine-2,3-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-5,10-dihydrophenazine-2,3-dione involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components . Additionally, it may inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and antitumor effects .
Comparaison Avec Des Composés Similaires
Phenazine: The parent compound of the phenazine family, known for its broad spectrum of biological activities.
5,10-Dihydrophenazine: A closely related compound with similar structural features but lacking the chlorine atoms.
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone: A derivative used in advanced battery technologies.
Uniqueness: The compound’s unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities .
Propriétés
Numéro CAS |
88552-63-0 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O2 |
Poids moléculaire |
281.09 g/mol |
Nom IUPAC |
6,8-dichlorophenazine-2,3-diol |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-5-1-6(14)12-9(2-5)15-7-3-10(17)11(18)4-8(7)16-12/h1-4,17-18H |
Clé InChI |
PJBRCCDSIDAZDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NC3=CC(=C(C=C3N=C21)O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


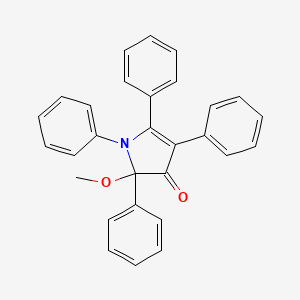
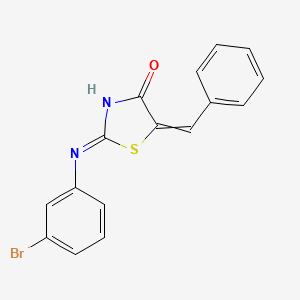

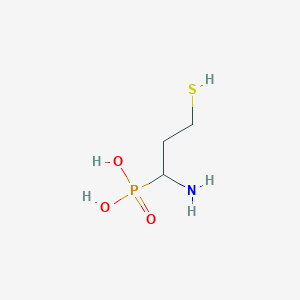
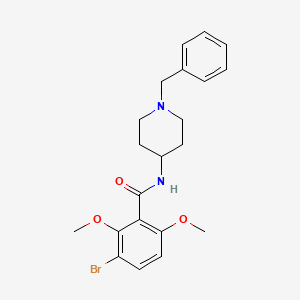
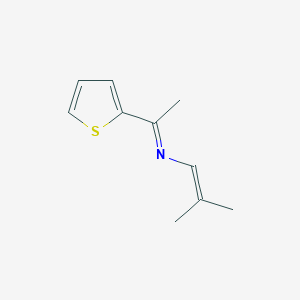
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)
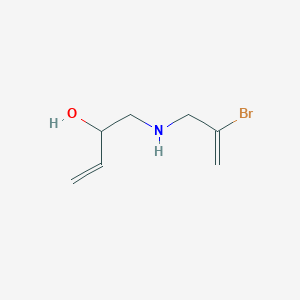



![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
